1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZFRLJUSLDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 237.64 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through the Huisgen cycloaddition method. This reaction produces triazole derivatives that can be further functionalized to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 2.70 | Induces apoptosis and disrupts microtubule assembly |
| HCT116 (colon) | 0.43 | Inhibits proliferation and induces apoptosis |
| HepG2 (liver) | 5.04 | Increases reactive oxygen species (ROS) levels |
| A549 (lung) | 4.76 | Alters cell cycle distribution and promotes apoptosis |
These findings indicate that the compound's mechanism may involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal effect |
| Escherichia coli | 0.50 | Inhibitory effect |
| Candida albicans | 0.30 | Fungicidal activity |
The compound's ability to inhibit biofilm formation and kill pathogenic isolates suggests its potential use in treating infections caused by resistant strains .
Case Studies
Several case studies have reported on the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of triazole derivatives on MDA-MB-231 cells and found that compounds similar to this compound significantly enhanced caspase activity and induced morphological changes indicative of apoptosis .
- Infection Control : Clinical trials have shown that triazole compounds can effectively reduce bacterial load in patients with chronic infections, suggesting their utility as adjunct therapies in antibiotic-resistant cases .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Triazole derivatives have been identified as potential anticancer agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Compounds similar to 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 .
- A study demonstrated that triazole-based compounds could induce apoptosis in cancer cells through the inhibition of critical metabolic pathways .
-
Antimicrobial Properties
- The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole can exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antibiotics.
- Anti-inflammatory Effects
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Synthesis Techniques
The synthesis of this compound typically involves:
- The use of click chemistry methods which allow for efficient formation of the triazole ring under mild conditions.
- Reactions involving azides and alkynes are common, where the compound can be synthesized through a one-pot reaction strategy that minimizes by-products and maximizes yield .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of triazole derivatives, compound 9 was found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of triazoles in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazoles were tested against common bacterial strains. Results indicated that certain derivatives showed remarkable inhibition rates comparable to existing antibiotics, suggesting their utility in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical properties of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde are influenced by its electron-withdrawing chloro (-Cl) and weakly electron-donating methyl (-CH3) substituents. These groups modulate electronic effects, solubility, and molecular interactions. Below is a comparative table with structurally related triazole carbaldehydes:
*Calculated based on formula; †Estimated using analogous data.
Key Insights :
- Electrophilicity : The target compound’s chloro group enhances the electrophilicity of the aldehyde compared to methoxy-substituted derivatives, facilitating nucleophilic additions (e.g., Wittig reactions, imine formations) .
Preparation Methods
Synthesis of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole Core
The synthesis typically starts from 2-chloro-4-methylphenyl azide and an alkyne precursor via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction widely used for assembling 1,2,3-triazoles. This method provides regioselective formation of the 1,4-disubstituted triazole ring.
- Step 1: Preparation of 2-chloro-4-methylphenyl azide
- Starting from 2-chloro-4-methylaniline, diazotization followed by azide substitution yields the corresponding aryl azide.
- Step 2: CuAAC reaction
- The aryl azide reacts with an alkyne such as propargyl alcohol or a protected alkyne derivative under Cu(I) catalysis to form the 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole intermediate.
Introduction of the Aldehyde Group at the 4-Position of the Triazole Ring
The formylation at the 4-position of the triazole is achieved through directed lithiation followed by electrophilic quenching:
- Step 3: Directed lithiation
- The triazole intermediate is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate a lithiated intermediate at the 4-position.
- Step 4: Electrophilic formylation
- The lithiated species is then reacted with an electrophilic formyl source such as dimethylformamide (DMF) or paraformaldehyde.
- After aqueous workup, the aldehyde functionality is introduced at the 4-position, yielding this compound.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diazotization & Azide formation | 2-chloro-4-methylaniline, NaNO2, HCl, NaN3, 0–5 °C | 70–85 | Careful temperature control to avoid side reactions |
| 2 | CuAAC cycloaddition | CuSO4/sodium ascorbate catalyst, alkyne, room temp, ethanol/water | 80–95 | High regioselectivity for 1,4-disubstituted triazole |
| 3 | Lithiation | n-BuLi or LDA, THF, -78 °C | Quantitative | Strict anhydrous conditions required |
| 4 | Formylation | DMF or paraformaldehyde, -78 °C to 0 °C | 60–75 | Quenching with aqueous acid to isolate aldehyde |
Research Findings and Optimization Notes
- The CuAAC reaction is highly efficient and tolerant of various functional groups, making it the preferred method for assembling the triazole core with the aryl substituent.
- The lithiation step requires precise temperature control and dry solvents to avoid protonation or side reactions.
- The choice of electrophilic formylating agent affects the yield and purity of the aldehyde product. DMF is commonly used due to ease of handling and good reactivity.
- Purification is typically achieved by column chromatography or recrystallization from suitable solvents such as ethyl acetate or hexanes.
- Side reactions such as over-lithiation or multiple substitutions can be minimized by stoichiometric control of the base and electrophile.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| CuAAC for triazole formation | High regioselectivity, mild conditions | Requires azide precursor preparation |
| Lithiation/formylation | Direct functionalization at desired position | Sensitive to moisture, requires low temperature |
| Alternative formylation methods (e.g., Vilsmeier-Haack) | Potentially simpler reagents | Lower regioselectivity, possible side reactions |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole carbaldehydes are synthesized via the Vilsmeier–Haack reaction, where a pyrazole or triazole precursor reacts with a chloro-substituted aromatic compound in the presence of a catalyst like K₂CO₃ . Key steps include:
- Activation of the aromatic ring using electron-withdrawing groups (e.g., chloro, methyl).
- Cyclization under controlled temperature (often 60–80°C) to form the triazole core.
- Purification via column chromatography or recrystallization .
| Example Protocol |
|---|
| React 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives in K₂CO₃/DMF at 80°C for 12 hours . |
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereoelectronic effects . For example, the molecular formula C₁₀H₉ClN₃O (MW = 187.20 g/mol) can be confirmed via HRMS .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of triazole carbaldehydes?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) direct nucleophilic attack to specific positions .
- Catalyst choice : Basic catalysts (e.g., K₂CO₃) favor nucleophilic substitution, while acidic conditions may promote alternative pathways. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How do spectroscopic data resolve contradictions in structural assignments for this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- ¹H NMR coupling constants distinguish between axial and equatorial conformers in the triazole ring.
- IR carbonyl stretches (1680–1720 cm⁻¹) confirm aldehyde functionality and rule out keto-enol tautomerism . A comparative study of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can isolate solvent-induced shifts .
Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry?
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
- QSAR modeling : Correlates substituent effects (e.g., Cl, CH₃) with bioactivity .
| Key Computational Parameters |
|---|
| logP (octanol-water) : ~2.1 (predicted via PubChem) |
| Polar surface area : 65 Ų (indicates moderate membrane permeability) |
Q. How does the electronic nature of the 2-chloro-4-methylphenyl group influence the compound’s stability under experimental conditions?
- The chloro group increases electrophilicity at the triazole core, enhancing reactivity in cross-coupling reactions.
- The methyl group provides steric hindrance, reducing undesired side reactions (e.g., dimerization). Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) can quantify degradation kinetics .
Hypothesis-Driven Research Questions
Q. What experimental evidence supports the potential of this compound as a kinase inhibitor scaffold?
Structural analogs (e.g., 5-amino-1-aryl-triazole-4-carboxamides) show kinase inhibition via hydrogen bonding with ATP-binding pockets. Key steps to validate:
Q. Can this compound act as a precursor for photoactive materials?
The aldehyde moiety enables conjugation with photoactive groups (e.g., porphyrins or fluorescein). Experimental validation includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
